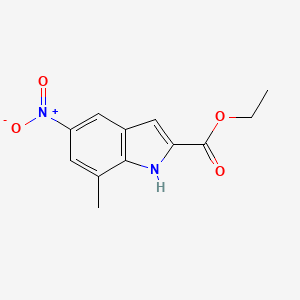
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 7-methyl-5-nitro-1H-indole-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole core can bind to multiple receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Used in the synthesis of various bioactive compounds.
Methyl indole-5-carboxylate: A substrate for the synthesis of indigoid compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)10-6-8-5-9(14(16)17)4-7(2)11(8)13-10/h4-6,13H,3H2,1-2H3 |
InChI Key |
WIQRBKNAXJCWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















